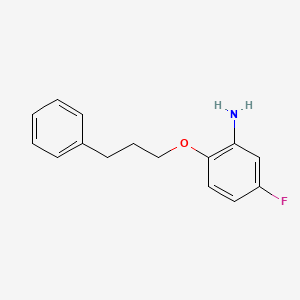

5-Fluoro-2-(3-phenylpropoxy)aniline

Description

Contextualization of 5-Fluoro-2-(3-phenylpropoxy)aniline within Advanced Synthetic Strategies

This compound, identified by the CAS number 946716-75-2, belongs to the family of aryloxyanilines. aablocks.comchemenu.com Its structure, featuring a fluorine atom at the 5-position and a 3-phenylpropoxy group at the 2-position of the aniline (B41778) ring, places it at the intersection of several key areas of synthetic interest. The synthesis of such diaryl ethers can be approached through established methodologies like the Ullmann condensation and the Buchwald-Hartwig amination, which are powerful tools for the formation of carbon-oxygen and carbon-nitrogen bonds, respectively. wikipedia.orgwikipedia.orgorganic-chemistry.orgrug.nl

The Ullmann condensation, a classic copper-catalyzed reaction, facilitates the coupling of an aryl halide with an alcohol or phenol (B47542). wikipedia.orgorganic-chemistry.org In the context of this compound, this could involve the reaction of a suitably substituted fluorinated aryl halide with 3-phenylpropanol. Modern iterations of this reaction often employ ligands to improve efficiency and reaction conditions. mdpi.comnih.gov Alternatively, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a versatile route to aryl amines from aryl halides. wikipedia.orgorganic-chemistry.orgrug.nllibretexts.org This method could be employed to introduce the amino group into a pre-formed fluoro-aryloxy ether.

The presence of both a fluorine atom and a flexible propoxy chain terminating in a phenyl group suggests potential for this molecule to serve as a key intermediate in the synthesis of more complex structures, possibly with applications in medicinal chemistry or materials science.

Significance of Aniline Derivatives in Chemical Transformations and Novel Entity Synthesis

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of chemical entities. fishersci.co.uknih.gov Their utility stems from the reactivity of the amino group and the aromatic ring. The amino group can be readily transformed into a variety of other functional groups, such as diazonium salts, amides, and sulfonamides, opening up diverse synthetic pathways. tib.eu

For instance, diazotization of anilines followed by Sandmeyer or Schiemann reactions allows for the introduction of a wide range of substituents onto the aromatic ring. tib.eu Furthermore, the amino group is a powerful directing group in electrophilic aromatic substitution reactions, influencing the regioselectivity of further functionalization of the benzene (B151609) ring. tib.eu Aniline derivatives are also key components in the synthesis of numerous dyes, polymers, and pharmaceuticals.

Role of Fluorine Substitution in Modulating Chemical Reactivity and Synthetic Pathways of Aryloxyanilines

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. aablocks.comsigmaaldrich.combldpharm.combldpharm.com In the case of aryloxyanilines, the strong electron-withdrawing nature of the fluorine atom significantly influences the reactivity of the aromatic ring. tib.eu This can affect the rates and outcomes of synthetic transformations.

Specifically, the fluorine atom in this compound is expected to:

Increase the acidity of the N-H protons of the amino group, which can affect its nucleophilicity and the conditions required for N-functionalization reactions.

Influence the regioselectivity of electrophilic aromatic substitution reactions , directing incoming electrophiles to specific positions on the ring.

Stabilize intermediates in nucleophilic aromatic substitution reactions, potentially making the fluorine atom itself a leaving group under certain conditions. tib.eu

Enhance metabolic stability and lipophilicity , properties that are often desirable in the design of bioactive molecules. smolecule.com

Overview of Research Gaps and Opportunities Pertaining to this compound

This lack of information presents a clear research gap and a corresponding opportunity for further investigation. Key areas for future research include:

Development and optimization of synthetic routes to this compound, including detailed experimental procedures and characterization of the product.

Thorough spectroscopic analysis to provide a complete dataset for this compound.

Exploration of its reactivity in various chemical transformations, such as N-alkylation, N-acylation, and further functionalization of the aromatic ring.

Investigation of its potential applications as a building block in the synthesis of novel compounds with potential biological activity or material properties.

The systematic study of this and related fluorinated aryloxyanilines would contribute valuable knowledge to the field of organic synthesis and could lead to the discovery of new chemical entities with useful properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(3-phenylpropoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c16-13-8-9-15(14(17)11-13)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAPDRGHGPLSOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201281114 | |

| Record name | 5-Fluoro-2-(3-phenylpropoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946716-75-2 | |

| Record name | 5-Fluoro-2-(3-phenylpropoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946716-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(3-phenylpropoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 2 3 Phenylpropoxy Aniline

Retrosynthetic Analysis of the 5-Fluoro-2-(3-phenylpropoxy)aniline Framework

A logical retrosynthetic analysis of the target molecule, this compound, suggests that the primary disconnection point is the ether linkage. This C-O bond can be formed through nucleophilic substitution, pointing towards two main precursors: a substituted aminophenol and a phenylpropyl halide or a related derivative.

This leads to the identification of two key synthons: the 5-fluoro-2-aminophenol unit and the 3-phenylpropoxy group. The aniline (B41778) functionality in the target molecule can be derived from a nitro group, a common and effective strategy in aromatic chemistry. Therefore, a more practical precursor to the aniline fragment is 5-fluoro-2-nitrophenol (B146956). The 3-phenylpropoxy side chain can be introduced via the corresponding alcohol, 3-phenyl-1-propanol (B195566), or an activated derivative thereof.

This retrosynthetic approach simplifies the synthesis into three main stages: the preparation of the fluorinated nitrophenol precursor, the synthesis of the phenylpropanol side chain, and the subsequent coupling of these two fragments, followed by the reduction of the nitro group to the desired aniline.

Precursor Synthesis and Optimization

The successful synthesis of this compound hinges on the efficient preparation of its key precursors. This section details the optimized synthetic routes for the fluorinated phenol (B47542), the functionalized phenylpropanol, and the derivatized aniline scaffold.

Synthesis of Fluorinated Phenols

A common and effective route to 5-fluoro-2-nitrophenol involves the nitration of a fluorinated aromatic precursor. One established method starts with 2,4-difluoronitrobenzene (B147775). wikipedia.orgpatsnap.comgoogle.com The synthesis proceeds in two main steps:

Amination of 2,4-difluoronitrobenzene: Reaction of 2,4-difluoronitrobenzene with ammonia (B1221849) provides 5-fluoro-2-nitroaniline (B53378) with high selectivity and yield. wikipedia.orgpatsnap.com

Diazotization and Hydrolysis: The resulting 5-fluoro-2-nitroaniline is then subjected to diazotization using sodium nitrite (B80452) in the presence of sulfuric acid, followed by hydrolysis of the diazonium salt to yield the desired 5-fluoro-2-nitrophenol. wikipedia.orgpatsnap.comgoogle.com

Table 1: Synthesis of 5-Fluoro-2-nitroaniline from 2,4-Difluoronitrobenzene

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,4-Difluoronitrobenzene | Concentrated Ammonia Water | - | 40 | 3 | 98 | wikipedia.orgpatsnap.com |

| 2,4-Difluoronitrobenzene | Ammonia Gas | Water | 35-40 | 3 | 98.5 | wikipedia.orgpatsnap.com |

Table 2: Synthesis of 5-Fluoro-2-nitrophenol from 5-Fluoro-2-nitroaniline

| Reactant 1 | Reagents | Temperature (°C) | Time (h) | Notes | Reference |

| 5-Fluoro-2-nitroaniline | 1. H₂SO₄ (aq) 2. NaNO₂ (aq) | 0-10 (diazotization) | 0.5-1 | The reaction mixture is subsequently heated to 90-95°C for 1 hour for hydrolysis. | wikipedia.orgpatsnap.comgoogle.com |

The final step to obtain the key aniline precursor, 5-fluoro-2-aminophenol, involves the reduction of the nitro group in 5-fluoro-2-nitrophenol. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or metal-based reductions (e.g., with Sn/HCl).

Preparation of Functionalized Phenylpropanols

3-Phenyl-1-propanol is a commercially available reagent, but its synthesis can be achieved through several methods if required. A common laboratory preparation involves the reduction of cinnamic acid or its derivatives. For instance, cinnamaldehyde (B126680) can be reduced to 3-phenyl-1-propanol using various reducing agents, including catalytic hydrogenation. orgsyn.org Another approach involves the reduction of 4-phenyl-m-dioxane. orgsyn.org

Table 3: Selected Synthetic Routes to 3-Phenyl-1-propanol

| Starting Material | Reagents | Yield (%) | Reference |

| 4-Phenyl-m-dioxane | Sodium, 1-Butanol, Toluene | 82.2-83.4 | orgsyn.org |

| Cinnamaldehyde | H₂, Palladium Catalyst | - | orgsyn.org |

For the subsequent etherification reaction, 3-phenyl-1-propanol can be converted to a more reactive electrophile, such as 3-phenylpropyl bromide or tosylate, by standard procedures.

Derivatization of Aniline Scaffolds

The primary amine of the aniline scaffold can be derivatized to introduce various functionalities. In the context of synthesizing the target molecule, the key derivatization is the formation of the ether linkage at the phenolic hydroxyl group. However, in broader synthetic strategies, the amino group can be protected to prevent side reactions or to direct the regioselectivity of other transformations. Common protecting groups for anilines include acetyl or Boc groups. Furthermore, the aniline nitrogen can be directly alkylated through methods like reductive amination, which involves the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent. researchgate.netthieme-connect.de

N-Alkylation and O-Alkylation Strategies for Substructure Assembly

The crucial step in the synthesis of this compound is the formation of the ether bond between the 5-fluoro-2-aminophenol and the 3-phenylpropoxy moieties. This can be achieved through O-alkylation. While N-alkylation is also a possible reaction, selective O-alkylation can be achieved under specific conditions.

A common method for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. patsnap.comgoogle.com In this case, 5-fluoro-2-aminophenol would first be deprotonated at the more acidic phenolic hydroxyl group with a suitable base to form the corresponding phenoxide, which would then react with a 3-phenylpropyl halide.

Mitsunobu Reaction Protocols for Aryl Ether Formation

The Mitsunobu reaction offers a mild and versatile alternative for the formation of the aryl ether linkage. wikipedia.orgorganic-synthesis.comnih.govorganic-chemistry.org This reaction allows for the coupling of a nucleophile (in this case, the phenolic hydroxyl group of 5-fluoro-2-aminophenol) with a primary or secondary alcohol (3-phenyl-1-propanol) in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-synthesis.comorganic-chemistry.org

The reaction proceeds via the formation of a phosphonium (B103445) salt intermediate, which activates the alcohol for nucleophilic attack by the phenol. A key advantage of the Mitsunobu reaction is that it generally occurs with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral 3-phenyl-1-propanol.

Table 4: General Conditions for Mitsunobu Reaction

| Alcohol | Nucleophile | Reagents | Solvent | Temperature | Reference |

| Primary or Secondary Alcohol | Carboxylic Acid, Phenol, Imide, etc. | PPh₃, DEAD or DIAD | THF, Dioxane, etc. | 0°C to room temperature | wikipedia.orgorganic-synthesis.comorganic-chemistry.org |

For the synthesis of this compound, the Mitsunobu reaction would involve reacting 5-fluoro-2-nitrophenol with 3-phenyl-1-propanol in the presence of PPh₃ and DEAD/DIAD. The resulting 1-fluoro-2-nitro-4-(3-phenylpropoxy)benzene would then be reduced to the target aniline. This two-step sequence avoids potential complications of N-alkylation that could occur if starting with 5-fluoro-2-aminophenol directly.

Ullmann Condensation and Related Coupling Methodologies

The Ullmann condensation, a classic copper-catalyzed reaction, stands as a primary method for the formation of the aryl ether bond in this compound. Current time information in Bangalore, IN.organic-chemistry.org This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. wikipedia.org

A plausible synthetic route utilizing the Ullmann condensation would commence with a suitably substituted fluorinated aromatic compound. One potential starting material is 2-bromo-4-fluoro-1-nitrobenzene (B1272181). The synthesis would proceed via the following key step:

Etherification: The reaction of 2-bromo-4-fluoro-1-nitrobenzene with 3-phenyl-1-propanol under Ullmann conditions. This would involve a copper (I) salt, such as copper(I) iodide (CuI), as the catalyst and a high-boiling point solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). A base, typically a carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the alcohol. The reaction mixture is heated to facilitate the coupling.

Reduction: Following the successful ether formation to yield 4-fluoro-1-nitro-2-(3-phenylpropoxy)benzene, the nitro group is reduced to the corresponding amine. This transformation is commonly achieved using reducing agents such as iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas. This step yields the target molecule, this compound.

Modern modifications of the Ullmann ether synthesis often employ ligands to improve catalyst solubility and reaction efficiency, potentially allowing for milder reaction conditions. wikipedia.org

Palladium-Catalyzed Amination Approaches

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful and versatile alternative for the synthesis of this compound. organic-chemistry.orgwikipedia.org This methodology can be strategically applied at different stages of the synthesis.

One potential pathway involves the late-stage introduction of the amine group:

Starting Material: A key intermediate for this approach would be 1-bromo-5-fluoro-2-(3-phenylpropoxy)benzene. This intermediate could be synthesized via the etherification of 2-bromo-5-fluorophenol (B114175) with 3-phenylpropyl bromide.

Amination: The Buchwald-Hartwig amination of this aryl bromide with an ammonia surrogate, such as benzophenone (B1666685) imine followed by hydrolysis, or directly with ammonia under specialized conditions, would yield the desired aniline. libretexts.org The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor like Pd₂(dba)₃ and a phosphine ligand. The choice of ligand is crucial for the success of the amination and a variety of bulky, electron-rich phosphine ligands have been developed for this purpose. youtube.com A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used.

Alternatively, the synthesis could begin with a dihalogenated precursor, allowing for sequential couplings.

Functional Group Interconversion and Protection/Deprotection Strategies

The synthesis of this compound necessitates careful consideration of functional group compatibility and may require the use of protecting groups.

Protection of the Amine Group: If the aniline moiety is present early in the synthetic sequence, it may need to be protected during subsequent reactions, such as the etherification step. Common protecting groups for anilines include acetyl (Ac) or tert-butoxycarbonyl (Boc) groups. For instance, starting from 2-amino-5-fluorophenol, the amine could be acetylated to form N-(5-fluoro-2-hydroxyphenyl)acetamide.

Etherification of Protected Phenol: The resulting acetamide (B32628) can then undergo etherification with 3-phenylpropyl bromide.

Deprotection: The final step would be the removal of the acetyl group by hydrolysis under acidic or basic conditions to reveal the free aniline and yield the target compound.

Functional Group Interconversion: The synthesis of the required starting materials often involves functional group interconversions. For example, the preparation of 2-bromo-5-fluorophenol might start from 4-fluorophenol, which is first brominated and then subjected to further modifications.

Stereoselective and Regioselective Synthesis of Analogues (if applicable to the compound's synthesis)

The synthesis of this compound itself does not involve the creation of any stereocenters, so stereoselective synthesis is not a primary concern. However, the principles of regioselectivity are critical.

Regioselectivity in Aromatic Substitution: The introduction of substituents onto the aromatic ring must be controlled to achieve the desired 1,2,4-substitution pattern. The directing effects of the existing functional groups (fluoro, hydroxyl, nitro, or amino groups) play a crucial role in electrophilic and nucleophilic aromatic substitution reactions. For instance, in the synthesis starting from 4-fluoro-1-nitrobenzene, the etherification at the C2 position is directed by the activating nitro group.

Should the synthesis of analogues with chiral centers on the propoxy side chain be desired, a stereoselective approach would be necessary. This could involve using an enantiomerically pure 3-phenylpropanol derivative in the etherification step.

Scalable Synthesis and Process Optimization for Academic Research Purposes

For academic research purposes, a scalable and efficient synthesis is desirable. Key considerations for process optimization include:

Cost and Availability of Starting Materials: A cost-effective synthesis would prioritize commercially available and inexpensive starting materials.

Reaction Efficiency and Yield: Optimizing reaction conditions such as temperature, reaction time, catalyst loading, and solvent choice is crucial to maximize yields and minimize by-product formation.

Robustness and Reproducibility: The chosen synthetic route should be robust and reproducible, providing consistent results.

A comparative analysis of the Ullmann and Buchwald-Hartwig approaches would be necessary to determine the most suitable route for a specific research need. While the Ullmann condensation often requires harsher conditions, it may be more cost-effective in terms of catalyst. The Buchwald-Hartwig amination, while milder and often more versatile, can involve more expensive palladium catalysts and ligands.

Chemical Reactivity and Transformation of 5 Fluoro 2 3 Phenylpropoxy Aniline

Reactions Involving the Aniline (B41778) Nitrogen

The aniline nitrogen and the attached aromatic ring are primary sites for a range of chemical reactions, from substitutions on the ring to direct modifications of the amine group.

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The amino group (-NH2) is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. In 5-Fluoro-2-(3-phenylpropoxy)aniline, the positions ortho and para to the amino group are positions 6 and 4, respectively. The large 3-phenylpropoxy group at position 2 exerts significant steric hindrance, which would likely disfavor substitution at the 6-position. Therefore, electrophilic substitution is expected to occur predominantly at the 4-position, which is para to the activating amino group and meta to the deactivating fluorine atom. The fluorine atom itself is an ortho, para-director but a deactivator, further favoring substitution at the 4-position.

Acylation, Alkylation, and Sulfonylation of the Amine Functionality

The lone pair of electrons on the aniline nitrogen makes it nucleophilic and thus susceptible to reactions with various electrophiles.

Acylation: The amine group can be readily acylated using acyl halides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amine functionality during other transformations.

Alkylation: Direct alkylation of the aniline nitrogen can be challenging due to the potential for over-alkylation, leading to secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. However, specific methods have been developed for the selective alkylation of anilines. For instance, a method utilizing catalytic H₂O·B(C₆F₅)₃ has been reported for the highly selective para-C-alkylation of anilines with alkenes, demonstrating a preference over N-alkylation. nih.gov

Sulfonylation: The amine can be sulfonylated using sulfonyl chlorides in the presence of a base to yield sulfonamides. A notable modern approach involves the visible-light-mediated sulfonylation of anilines using sulfonyl fluorides as stable and modifiable sulfonylation reagents. nih.govfrontiersin.org This method has been shown to be effective for a variety of substituted anilines, producing sulfonylanilines in moderate to good yields under mild conditions. frontiersin.org For instance, anilines with different protecting groups on the nitrogen atom have been successfully sulfonylated. nih.govfrontiersin.org

A summary of representative sulfonylation reactions of anilines is presented below.

| Aniline Substrate | Sulfonylating Agent | Catalyst/Conditions | Product | Yield | Reference |

| Substituted Anilines | Sulfonyl Fluorides | Ir[(ppy)₂(dtbbpy)]Cl, NaHCO₃, Blue LEDs, 50°C | Sulfonylated Anilines | Moderate to Good | nih.govfrontiersin.org |

| Diethyl group-attached aniline | Sulfonyl Fluoride | Visible light | 3j | 57% | nih.gov |

Diazotization and Subsequent Transformations

The primary aromatic amine functionality of this compound can undergo diazotization upon treatment with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂). This reaction transforms the amino group into a diazonium salt (-N₂⁺). Aryl diazonium salts are highly versatile synthetic intermediates and can be subjected to a wide array of subsequent transformations, known as Sandmeyer and related reactions. These reactions allow for the introduction of a variety of substituents onto the aromatic ring, including halogens (Cl, Br, I), cyano (-CN), hydroxyl (-OH), and hydrogen (via reductive deamination).

Formation of Schiff Bases and Related Imine Derivatives

Anilines are known to react with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases, which are compounds containing a C=N double bond (imine). imist.mainternationaljournalcorner.com This condensation reaction typically involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the imine. imist.ma The reaction is often catalyzed by an acid or a base and may require heating. The formation of Schiff bases is a common strategy in the synthesis of various biologically active compounds and coordination complexes. nih.govresearchgate.net

A general scheme for the formation of a Schiff base from an aniline and an aldehyde is as follows:

An aromatic amine condenses with a carbonyl compound. imist.ma

This process involves nucleophilic addition to form a hemiaminal. imist.ma

Subsequent dehydration generates an imine. imist.ma

Reactivity of the Fluoro-Substituted Aromatic Ring

The fluorine atom on the aromatic ring introduces specific reactivity patterns, most notably in nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Aryl Moiety (if activated)

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluorine). In this compound, the ring is substituted with electron-donating groups (amino and alkoxy), which generally deactivate the ring towards SNAr.

However, recent advancements have enabled the SNAr of unactivated fluoroarenes. One such method employs organic photoredox catalysis to facilitate the nucleophilic defluorination of electron-neutral and even electron-rich fluoroarenes under mild conditions. nih.gov This process involves the generation of a cation radical, which dramatically accelerates the nucleophilic attack. This technique has been successfully applied to a variety of nucleophiles, including azoles, amines, and carboxylic acids. nih.gov For such a reaction to proceed on this compound, a suitable photocatalyst and reaction conditions, such as the use of a fluorinated alcohol solvent to stabilize high-energy intermediates, would be necessary. nih.gov

SNAr reactions on polyfluoroarenes are more common due to the high electronegativity of multiple fluorine atoms, which makes the aromatic core electron-deficient and susceptible to nucleophilic attack. mdpi.com In such cases, the reaction can proceed with a mild base, and often shows high regioselectivity. mdpi.com For instance, the reaction of phenothiazine (B1677639) with octafluorotoluene (B1221213) in the presence of K₂CO₃ resulted in a 96% yield of the para-substituted product. mdpi.com While this compound is not a polyfluoroarene, these findings highlight the principles governing SNAr on fluorinated aromatic systems.

A summary of conditions for SNAr on fluoroarenes is provided in the table below.

| Fluoroarene Type | Nucleophile | Catalyst/Conditions | Key Findings | Reference |

| Unactivated/Electron-rich Fluoroarenes | Azoles, Amines, Carboxylic Acids | Organic Photoredox Catalyst (e.g., Xanthylium salt), Light, Fluorinated Alcohol Solvent | Enables SNAr on typically unreactive substrates via cation radical formation. | nih.gov |

| Polyfluoroarenes | Phenothiazine | K₂CO₃ in DMF at 60 °C | Highly efficient and regioselective substitution. | mdpi.com |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Alcohols, Phenol (B47542), Thiophenol, Amines | Base (KOH or K₂CO₃), Heat | The fluorine atom is readily substituted by various nucleophiles due to activation by the nitro group. beilstein-journals.org | beilstein-journals.org |

Mechanistic Investigations of Reactions Involving 5 Fluoro 2 3 Phenylpropoxy Aniline

Elucidation of Reaction Pathways for Amine-Based Transformations

The primary amino group in 5-Fluoro-2-(3-phenylpropoxy)aniline is a key functional handle for a variety of transformations, most notably electrophilic aromatic substitution and reactions at the nitrogen atom itself.

The -NH2 group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. byjus.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. byjus.com In the case of this compound, the directing effects of the three substituents must be considered. The strongly activating amino group directs incoming electrophiles to its ortho and para positions. The 3-phenylpropoxy group, being an ether, is also an ortho-, para-director, albeit weaker than the amino group. Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring inductively; however, like other halogens, it is also an ortho-, para-director due to resonance effects. researchgate.net

The interplay of these directing effects suggests that electrophilic substitution will predominantly occur at the positions ortho and para to the amino group. The position para to the amino group (position 4) is sterically unhindered. The position ortho to the amino group (position 6) is also available.

A common amine-based transformation is N-acylation , where the aniline (B41778) reacts with an acylating agent, such as acetic anhydride (B1165640), to form an amide. The mechanism involves the nucleophilic attack of the nitrogen's lone pair on the carbonyl carbon of the acylating agent. youtube.com This is typically followed by the elimination of a leaving group, resulting in the N-acylated product. youtube.com This reaction is generally fast and efficient.

Another important reaction is N-alkylation , which involves the reaction of the amine with an alkyl halide. The mechanism is a nucleophilic substitution, where the amine acts as the nucleophile. The reaction proceeds via an SN2 pathway for primary and secondary alkyl halides. nih.gov The presence of a base is often required to neutralize the hydrogen halide formed during the reaction. nih.gov

Study of Transition States in Aryl Ether Formation

The 2-(3-phenylpropoxy)aniline (B183816) moiety of the molecule is an aryl ether. The formation of such ethers often proceeds via a nucleophilic aromatic substitution reaction, with the Ullmann condensation being a classic and still relevant method. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst and a base. nih.govarkat-usa.org

The mechanism of the Ullmann condensation is complex and has been the subject of considerable study. A widely accepted pathway involves the following key steps:

Formation of a copper(I) phenoxide: The base deprotonates the phenol, which then reacts with a Cu(I) salt to form a copper(I) phenoxide complex. nih.gov

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a Cu(III) intermediate. organic-chemistry.org

Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination to form the diaryl ether and regenerate a Cu(I) species, which can re-enter the catalytic cycle. organic-chemistry.org

The transition state for the reductive elimination step is considered to be the rate-determining step in many cases. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the structures and energies of these transition states. nih.gov These studies help in understanding the influence of ligands on the copper center, the nature of the aryl halide, and the phenoxide on the reaction rate and efficiency. For the synthesis of this compound, this would involve the reaction of a 2-aminophenol (B121084) derivative with a 3-phenylpropyl halide or a 2-fluoroaniline (B146934) derivative with a 3-phenylpropoxy-substituted aryl halide under Ullmann conditions.

Kinetic and Thermodynamic Considerations in Derivatives Synthesis

The synthesis of derivatives of this compound will be governed by both kinetic and thermodynamic factors. Kinetic control favors the product that is formed fastest, which is usually the one with the lowest activation energy. Thermodynamic control, on the other hand, favors the most stable product.

In electrophilic aromatic substitution reactions on the aniline ring, the relative rates of substitution at different positions are determined by the activation energies of the respective transition states. The presence of the electron-donating amino and alkoxy groups and the electron-withdrawing fluoro group will influence the stability of the intermediate carbocations (arenium ions). The Hammett equation can be a useful tool to quantitatively assess the effect of these substituents on the reaction rates. nih.govorientjchem.org For instance, the oxidation of substituted anilines has been shown to follow linear free-energy relationships, where electron-donating groups generally accelerate the reaction. nih.gov

Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide deeper insights into the reaction mechanism. For example, a negative entropy of activation often suggests an ordered transition state, which is common in bimolecular reactions. orientjchem.orgresearchgate.net The study of these parameters for reactions like N-acylation or the formation of Schiff bases would allow for a more rational optimization of reaction conditions.

The following interactive table provides hypothetical kinetic data for the N-acetylation of various substituted anilines to illustrate the expected influence of substituents on the reaction rate.

| Aniline Derivative | Substituent Effects | Predicted Relative Rate Constant (krel) |

| Aniline | Reference | 1 |

| 4-Fluoroaniline | -I, +M (weak deactivation) | 0.8 |

| 4-Methoxyaniline | +M (strong activation) | 15 |

| This compound | -I (F), +M (NH2, O-R) | ~5-10 |

Note: The values for this compound are predictive and based on the combined electronic effects of the substituents.

Solvent Effects and Catalytic Influences on Reactivity

The choice of solvent can have a profound impact on the rate and outcome of a reaction. For reactions involving charged intermediates or transition states, polar solvents are generally preferred as they can stabilize these species. For instance, in nucleophilic aromatic substitution reactions, polar aprotic solvents like DMF or DMSO are often used. wikipedia.org In the Ullmann ether synthesis, high-boiling polar solvents are traditionally employed. wikipedia.orgarkat-usa.org However, recent developments have shown that these reactions can also be carried out in non-polar solvents with the appropriate choice of catalyst and base. arkat-usa.org

Catalysts play a pivotal role in many organic transformations. In the context of reactions involving this compound, several types of catalysts could be employed:

Acid catalysts: These are often used in electrophilic aromatic substitution reactions and in the formation of imines (Schiff bases) from the aniline and an aldehyde or ketone.

Base catalysts: Bases are crucial in reactions like the Ullmann condensation to deprotonate the phenol. nih.gov They are also used to scavenge protons in N-alkylation reactions. nih.gov

Transition metal catalysts: As discussed, copper is the classic catalyst for the Ullmann reaction. organic-chemistry.org Palladium catalysts are also widely used in cross-coupling reactions, such as the Buchwald-Hartwig amination, for the formation of C-N bonds. wikipedia.org The choice of ligand on the metal center is critical for the catalyst's activity and selectivity. nih.govacs.org

The following table summarizes the likely effects of different solvents and catalysts on a hypothetical reaction, such as the N-arylation of this compound.

| Solvent | Catalyst | Predicted Outcome |

| Toluene (non-polar) | Pd(dba)2 / Ligand | Moderate to good yield, depending on ligand |

| Dioxane (polar aprotic) | CuI / Ligand | Good to excellent yield |

| DMF (polar aprotic) | CuI / Ligand | Good to excellent yield, potentially faster reaction |

| Water (polar protic) | Phase-transfer catalyst | Possible for some reactions, but may be less efficient |

Stereochemical Outcomes in Asymmetric Transformations (if relevant)

While this compound itself is achiral, it can be a substrate in reactions that generate new stereocenters, leading to chiral products. For instance, if the aniline were to react with a chiral electrophile, a pair of diastereomers could be formed.

More relevant is the possibility of using this aniline as a prochiral substrate in an asymmetric transformation. For example, the reduction of an imine derived from this compound and a ketone could be carried out using a chiral reducing agent to produce a chiral secondary amine with high enantiomeric excess. Asymmetric hydrogenation of enamines or imines is a powerful tool for the synthesis of chiral amines. acs.org

Furthermore, if a chiral center were present in the 3-phenylpropoxy side chain, this could influence the stereochemical outcome of reactions at the aniline core through diastereoselective control. The development of stereospecific cross-coupling reactions to synthesize chiral anilines has also been an area of active research. nih.govresearchgate.net These methods often involve the use of chiral ligands on a metal catalyst or the use of chiral boronic esters. nih.govresearchgate.net While not directly applicable to the parent compound, these principles would be crucial in the design of synthetic routes to chiral derivatives of this compound.

Theoretical and Computational Studies of 5 Fluoro 2 3 Phenylpropoxy Aniline

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule is fundamental to its chemical properties. Molecular orbital (MO) theory provides a framework for understanding how electrons are distributed within a molecule. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions.

For 5-Fluoro-2-(3-phenylpropoxy)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly the amino group, which acts as a strong electron-donating group. The LUMO, conversely, would likely be distributed over the aromatic ring, with some contribution from the phenylpropoxy group. The presence of the fluorine atom, an electron-withdrawing group, can modulate the energy levels of these orbitals.

Table 1: Illustrative calculated electronic properties for this compound based on similar compounds. This table is for illustrative purposes and is based on general findings for analogous molecules, not on specific experimental or computational data for the target compound.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.6 eV | Suggests good kinetic stability and moderate reactivity. |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to map the energy landscape of the molecule. For this compound, the flexible 3-phenylpropoxy side chain introduces several rotatable bonds, leading to a complex conformational space.

Computational methods can be used to perform a systematic search of the potential energy surface to identify low-energy conformers. These studies on substituted anilines and similar ether-linked compounds often reveal that specific orientations are preferred due to a balance of steric and electronic effects. colostate.edunih.gov For instance, the orientation of the phenylpropoxy group relative to the aniline ring and the planarity of the amino group are key conformational features. The most stable conformer would likely adopt a geometry that minimizes steric hindrance while allowing for favorable intramolecular interactions.

Prediction of Reactivity and Regioselectivity through Quantum Chemical Descriptors (e.g., Fukui Functions)

Quantum chemical descriptors are powerful tools for predicting the reactivity and regioselectivity of a molecule. Fukui functions, for example, are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density when an electron is added to or removed from the molecule.

For this compound, the Fukui functions would likely indicate that the nitrogen atom of the amino group is a primary site for electrophilic attack, due to its lone pair of electrons. The aromatic ring would also have sites susceptible to electrophilic substitution, with the positions ortho and para to the activating amino group being the most probable targets. The fluorine atom, being electronegative, would deactivate the ring slightly towards electrophilic attack but could influence the regioselectivity.

Density Functional Theory (DFT) Calculations for Reaction Pathway Exploration

Density Functional Theory (DFT) is a widely used computational method to explore the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, DFT can be used to map out the entire reaction pathway. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of how a reaction proceeds.

For this compound, DFT calculations could be used to investigate various reactions, such as electrophilic aromatic substitution, N-alkylation, or oxidation. For example, a study of the nitration of the aniline ring would involve calculating the energies of the different possible intermediates and transition states to predict the most likely position of substitution. Such studies on substituted anilines have shown that the combination of activating and deactivating groups can lead to complex but predictable outcomes. researchgate.net

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis) for Structural Confirmation and Interpretation

Computational chemistry can also predict the spectroscopic properties of a molecule, which can be invaluable for its identification and structural elucidation.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. For this compound, these calculations would help in assigning the various peaks in an experimental spectrum to specific atoms in the molecule, confirming its structure.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated to predict its infrared (IR) spectrum. These calculations can help in identifying the characteristic absorption bands corresponding to functional groups such as the N-H stretches of the amino group, the C-O-C stretch of the ether linkage, and the C-F stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption bands in the UV-Vis spectrum. This can provide information about the electronic structure and conjugation within the molecule.

These predicted spectra can be compared with experimental data to confirm the identity and purity of a synthesized compound. nih.gov

Intermolecular Interactions and Hydrogen Bonding Propensities

The way a molecule interacts with other molecules is crucial for its physical properties and biological activity. This compound has several features that allow it to participate in intermolecular interactions. The amino group can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen). The oxygen atom in the ether linkage can also act as a hydrogen bond acceptor.

Computational studies can be used to model these interactions and predict their strength. For example, the interaction of this compound with water molecules or with a biological target could be investigated. The presence of the fluorine atom can also influence hydrogen bonding, sometimes leading to weaker or stronger interactions depending on the molecular context. nih.gov

Computational Insights into Fluorine's Electronic Influence

The fluorine atom in this compound has a significant impact on its electronic properties. Fluorine is the most electronegative element, and it acts as a strong electron-withdrawing group through the sigma bond (inductive effect). However, it can also act as a weak electron-donating group through its lone pairs (resonance effect). The interplay of these two effects influences the reactivity and properties of the molecule.

Computational studies can dissect these electronic effects. For instance, by analyzing the charge distribution and molecular electrostatic potential, it is possible to visualize how the fluorine atom alters the electron density across the molecule. This can explain its influence on the acidity of the N-H protons, the basicity of the amino group, and the reactivity of the aromatic ring. nih.govacs.org The introduction of fluorine is a common strategy in medicinal chemistry to modulate a molecule's properties, and computational studies are essential for understanding and predicting these effects. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment in Academic Research

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high precision. For 5-Fluoro-2-(3-phenylpropoxy)aniline (C₁₅H₁₆FNO), HRMS can differentiate its exact mass from other compounds with the same nominal mass.

Exact Mass Determination: The theoretical exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ can be calculated and compared against the experimentally determined value. This comparison, typically within a few parts per million (ppm), provides strong evidence for the chemical formula.

Table 1: Theoretical HRMS Data for C₁₅H₁₆FNO

| Ion Species | Chemical Formula | Calculated Exact Mass |

| [M]⁺ | C₁₅H₁₆FNO⁺ | 245.1216 |

| [M+H]⁺ | C₁₅H₁₇FNO⁺ | 246.1294 |

| [M+Na]⁺ | C₁₅H₁₆FNNaO⁺ | 268.1114 |

Fragmentation Analysis: Electron ionization (EI) or collision-induced dissociation (CID) in HRMS experiments generates characteristic fragment ions. The fragmentation pattern of this compound would be expected to reveal key structural features. Major fragmentation pathways would likely involve cleavage of the ether linkage and the propyl chain.

Table 2: Plausible HRMS Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Structure/Formula | Structural Information Provided |

| 125.0481 | C₆H₆FNO⁺ | Corresponds to the fluorinated aminophenoxy moiety after cleavage of the propoxy side chain. |

| 105.0699 | C₈H₉⁺ | Tropylium ion, characteristic of a benzyl (B1604629) group. |

| 91.0543 | C₇H₇⁺ | Benzyl cation, resulting from cleavage of the C-O bond of the ether. |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy for Complete Structural Assignment

While 1D NMR (¹H and ¹³C) provides initial information, 2D NMR techniques like COSY, HSQC, and HMBC are essential for the complete and unambiguous assignment of all proton and carbon signals, especially in a molecule with multiple aromatic and aliphatic regions.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial for:

Tracing the connectivity of the protons on the propyl chain (-O-CH₂-CH₂-CH₂-Ph).

Confirming the coupling relationships between adjacent protons on both the fluorinated aniline (B41778) ring and the terminal phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is arguably the most powerful tool for piecing together the molecular skeleton. For this molecule, key HMBC correlations would include:

Correlation from the benzylic protons (-CH₂-Ph) to carbons of the phenyl ring.

Correlation from the methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) to the carbon of the aniline ring bearing the ether linkage.

Correlations from the aromatic protons to various carbons within their respective rings, confirming substitution patterns.

Table 3: Representative 2D NMR Correlations for Structural Assignment

| Correlation Type | Correlating Protons | Correlating Carbons/Protons | Structural Insight |

| COSY | -O-CH₂- (triplet) | -CH₂-CH₂-CH₂- (multiplet) | Confirms the propyl chain integrity. |

| HSQC | Aromatic protons | Directly attached aromatic carbons | Assigns specific carbons in the phenyl and fluoroaniline (B8554772) rings. |

| HMBC | -O-CH₂- protons | Aniline ring C2 | Confirms the point of attachment of the propoxy group to the aniline ring. |

| HMBC | Aniline ring protons | Aniline ring C5 (F-substituted) | Confirms the position of the fluorine atom relative to the ring protons. |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch (sp²) | Aromatic C-H |

| 2950-2850 | C-H stretch (sp³) | Aliphatic C-H (propyl chain) |

| 1620-1580 | C=C stretch | Aromatic Ring |

| 1520-1480 | N-H bend | Primary Amine (-NH₂) |

| 1250-1200 | C-O-C stretch (asymmetric) | Aryl-alkyl ether |

| 1100-1000 | C-F stretch | Aryl Fluoride |

| 850-750 | C-H out-of-plane bend | Aromatic Ring Substitution Pattern |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly those involving π-systems. The spectrum of this compound would be dominated by transitions associated with its two aromatic rings. The presence of the aniline and ether functionalities, which act as auxochromes, would be expected to shift the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene (B151609).

Table 5: Anticipated UV-Vis Absorption Data (in Methanol)

| Transition Type | Expected λ_max (nm) | Chromophore |

| π → π | ~205 | Phenyl ring |

| π → π | ~240 | Substituted aniline ring |

| n → π* | ~290 | Substituted aniline ring (electron-donating -NH₂ and -OR groups) |

X-ray Crystallography for Solid-State Structure Determination

Should single crystals of sufficient quality be grown, X-ray crystallography offers the most definitive structural proof. This technique provides precise atomic coordinates, allowing for the direct visualization of the molecule's three-dimensional structure in the solid state. Key information obtained would include:

Unambiguous confirmation of the connectivity and substitution pattern.

Precise bond lengths, bond angles, and torsion angles.

Information on intermolecular interactions , such as hydrogen bonding involving the amine group, which dictates the crystal packing.

As of current knowledge, a crystal structure for this compound has not been deposited in major crystallographic databases.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isomeric Separation

Chromatographic methods are essential for verifying the purity of a research sample and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of non-volatile compounds like this compound. A reversed-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile or water/methanol) would be typical. Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC can also be used if the compound is sufficiently volatile and thermally stable. A flame ionization detector (FID) would provide quantitative purity data. GC is particularly effective at separating isomers with different boiling points.

Table 6: Representative Chromatographic Conditions for Purity Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Typical Result |

| HPLC | Reversed-Phase C18 (4.6 x 150 mm, 5 µm) | Gradient of Acetonitrile in Water | UV Detector (e.g., at 254 nm) | Purity >98% (by peak area) |

| GC | Capillary column (e.g., DB-5, 30 m) | Helium | Flame Ionization Detector (FID) | Single major peak indicating high purity |

Chiroptical Spectroscopy for Stereochemical Assignment

Standard this compound is an achiral molecule. Therefore, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which measure the differential interaction of chiral molecules with polarized light, are not applicable. The molecule would not exhibit a CD spectrum or optical rotation.

However, if a chiral center were introduced into the molecule (for example, by substitution on the propyl chain, creating a chiral analogue like 5-Fluoro-2-((1-phenylpropan-2-yl)oxy)aniline), then chiroptical spectroscopy would become a vital tool for:

Assigning the absolute configuration (R or S) of the stereocenter, often by comparing experimental spectra to those predicted by quantum chemical calculations.

Determining the enantiomeric excess (ee) of a sample.

Applications of 5 Fluoro 2 3 Phenylpropoxy Aniline As a Synthetic Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Natural Product Analogues

While specific examples of the incorporation of 5-Fluoro-2-(3-phenylpropoxy)aniline into complex natural products are not extensively documented in publicly available literature, its structural motifs suggest a plausible role in the synthesis of novel analogues. The aniline (B41778) group can be readily diazotized and converted into a variety of other functional groups, or it can participate in coupling reactions to form more elaborate structures. The fluoro and phenylpropoxy substituents can be used to probe structure-activity relationships (SAR) in biologically active natural products. For instance, the introduction of a fluorine atom can enhance binding affinity to target proteins or improve pharmacokinetic properties. The phenylpropoxy group could mimic or replace other alkyl or aryl ether side chains present in natural products, potentially leading to analogues with modified solubility or membrane permeability.

The general strategy for its use would involve the initial coupling of this compound with a suitable fragment of a natural product, followed by further synthetic manipulations. The reactivity of the aniline nitrogen allows for acylation, alkylation, and participation in various carbon-nitrogen bond-forming reactions, which are fundamental transformations in the total synthesis of natural products.

Integration into Diverse Heterocyclic Frameworks

The aniline functionality of this compound makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The amino group can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form heterocycles like quinolines, indoles, and benzodiazepines.

For example, in a Skraup synthesis, the aniline could react with glycerol, an oxidizing agent, and sulfuric acid to potentially yield a fluoro- and phenylpropoxy-substituted quinoline. Similarly, in a Fischer indole (B1671886) synthesis, condensation with a ketone or aldehyde would be expected to produce a correspondingly substituted indole. The presence of the fluorine atom at the 5-position would influence the regioselectivity of these cyclization reactions.

The synthesis of 4,5-dialkoxy-2-nitroanilines has been reported as a route to various heterocyclic compounds, and by analogy, the amino group of this compound could be a starting point for similar transformations. uj.edu.pl

Utilization in Polymer Chemistry and Materials Science

Fluorinated polymers, particularly polyimides, are known for their excellent thermal stability, chemical resistance, and low dielectric constants, making them valuable materials in the electronics and aerospace industries. kpi.uarsc.orgacs.org Aromatic diamines are key monomers in the synthesis of polyimides. This compound, being a monoamine, could serve as a chain-terminating agent or be chemically modified to a diamine to act as a monomer in polyimide synthesis.

For instance, the aniline could be derivatized to a diamine and then polymerized with a dianhydride, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), to produce a polyimide. The general synthesis of polyimides from fluorinated diamines involves a two-step process: the formation of a poly(amic acid) precursor followed by thermal or chemical imidization to yield the final polyimide. mdpi.commdpi.com The incorporation of the fluoro and phenylpropoxy groups from the aniline monomer would be expected to influence the properties of the resulting polymer, such as its solubility, thermal behavior, and dielectric constant.

Table 1: Potential Polymerization Reaction

| Monomer 1 (Diamine derivative of) | Monomer 2 (Dianhydride) | Resulting Polymer |

| This compound | Pyromellitic dianhydride (PMDA) | Polyimide |

This table represents a hypothetical polymerization reaction based on established methods for polyimide synthesis.

Role in Catalyst Design and Ligand Synthesis

The aniline moiety of this compound provides a convenient point for the introduction of ligating groups, making it a potential scaffold for the synthesis of novel ligands for catalysis. The nitrogen atom itself can act as a ligand, or it can be functionalized to create multidentate ligands. For example, reaction with phosphorus halides could lead to aminophosphine (B1255530) ligands, which are widely used in transition-metal catalysis.

The fluorine substituent can have a significant impact on the electronic properties of the resulting ligand, which in turn can influence the activity and selectivity of the metal catalyst. The phenylpropoxy group could provide steric bulk and also engage in non-covalent interactions within the catalytic pocket, potentially leading to enhanced enantioselectivity in asymmetric catalysis. While specific examples of catalysts derived from this particular aniline are not reported, the general principles of ligand design suggest its utility in this area.

Application in Supramolecular Chemistry for Directed Assembly

Aniline and its derivatives are known to participate in hydrogen bonding and other non-covalent interactions, which are the driving forces for self-assembly in supramolecular chemistry. nih.govguanglu.xyz The amino group of this compound can act as a hydrogen bond donor, while the fluorine atom and the ether oxygen can act as hydrogen bond acceptors. The aromatic rings can participate in π-π stacking interactions.

These features suggest that this compound could be incorporated into larger molecules designed to self-assemble into well-defined supramolecular architectures, such as nanotubes, vesicles, or liquid crystals. The directed self-assembly of block copolymers containing aniline-like monomers has been used to create ordered nanostructures. mdpi.comnih.govwikipedia.org By strategically designing molecules that incorporate this aniline derivative, it may be possible to control the formation of complex, functional supramolecular systems.

Enabling Reagents for Novel Reaction Methodologies

The unique combination of functional groups in this compound could make it a useful reagent in the development of new synthetic methods. For example, the aniline could be used as a substrate to test the scope and limitations of new C-N bond-forming reactions. The fluorine atom can serve as a spectroscopic probe (¹⁹F NMR) to monitor reaction progress and product formation.

Furthermore, derivatives of this aniline could be developed as novel organocatalysts or reagents. The exploration of its reactivity could lead to the discovery of new transformations and expand the toolbox of synthetic organic chemists.

Future Research Directions and Unexplored Avenues for 5 Fluoro 2 3 Phenylpropoxy Aniline

Greener and More Sustainable Synthetic Routes

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. For 5-Fluoro-2-(3-phenylpropoxy)aniline, future research could focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste. A promising avenue lies in the exploration of catalytic C-N and C-O bond-forming reactions.

Exploration of Photocatalytic or Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer powerful tools for chemical transformations under mild and controlled conditions. For this compound, these techniques could unlock novel reactivity patterns.

Photocatalysis: Research could investigate the photocatalytic behavior of this aniline (B41778) derivative. For example, studies on the photocatalytic degradation of other aniline derivatives using semiconductor oxides like TiO2 or ZnO suggest that this compound could be mineralized under similar conditions, a process with implications for environmental remediation research. nih.govsigmaaldrich.com Furthermore, photocatalytic C-N coupling reactions, which have been demonstrated for aniline to form aminodiphenylamines, could be explored to synthesize novel dimeric or oligomeric structures from this compound. rsc.org The influence of the fluorine and phenylpropoxy substituents on the efficiency and selectivity of such reactions would be a key area of investigation.

Electrocatalysis: The electrochemical behavior of this compound presents another fertile ground for research. Electrocatalytic methods have been successfully employed for the selective reduction of nitrobenzenes to anilines and for the controlled halogenation of aniline derivatives. acs.orgacs.org Future studies could explore the electrochemical oxidation of this compound to generate reactive intermediates for subsequent coupling reactions. Moreover, the potential-controlled electrochemical halogenation techniques could be adapted to introduce additional halogen atoms onto the aromatic ring with high regioselectivity, opening pathways to a wider range of derivatives. acs.orgacs.org

Investigation into Solid-State Reactivity

The study of reactions in the solid state can offer advantages in terms of selectivity, efficiency, and reduced solvent waste. The crystalline structure of this compound and its derivatives could be leveraged to control reaction outcomes. Future research could focus on topochemical reactions, where the reactivity is governed by the arrangement of molecules in the crystal lattice. For instance, solid-state photochemistry could be explored to induce specific cycloadditions or rearrangements that might not be feasible in solution. Understanding the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, will be crucial in designing and predicting solid-state reactions.

Design and Synthesis of Advanced Derivatives for Specific Chemical Probes

The unique electronic and steric properties of this compound make it an attractive platform for the design of specialized chemical probes. While avoiding biological applications, these probes could be developed for sensing and detection in chemical systems. For example, by incorporating a suitable reporter group, such as a fluorophore or a chromophore, derivatives of this compound could be designed to detect specific metal ions or small molecules through changes in their spectroscopic properties. The aniline nitrogen provides a convenient handle for derivatization, allowing for the attachment of various functionalities. libretexts.org The design principles for creating such probes could draw inspiration from existing work on activity-based chemical probes, focusing on the synthesis of a tripeptide backbone with a reactive "warhead" for covalent tethering. researchgate.net

Deepening Mechanistic Understanding through Advanced Computational Models

Computational chemistry offers a powerful lens to understand and predict the reactivity of molecules. For this compound, advanced computational models can provide deep insights into its electronic structure, reaction mechanisms, and spectroscopic properties.

Density Functional Theory (DFT) calculations could be employed to model various reactions, such as electrophilic aromatic substitution, to predict the regioselectivity and activation energies. researchgate.net For instance, computational studies on the chlorination of aniline have elucidated the role of reaction intermediates, and similar models could be applied to predict the outcomes of reactions involving this compound. researchgate.netresearchgate.net Furthermore, time-dependent DFT (TD-DFT) could be used to simulate its electronic absorption and emission spectra, aiding in the interpretation of experimental spectroscopic data and in the design of derivatives with specific optical properties. acs.org Investigating the mechanism of its potential reactions with radicals, similar to studies on 4-methyl aniline with OH radicals, could also provide valuable kinetic data. mdpi.com

Potential for Incorporation into Self-Assembled Systems or Nanoscience (from a purely chemical perspective)

The field of nanoscience and self-assembly provides exciting opportunities for creating functional materials from molecular building blocks. The structure of this compound, with its combination of a rigid aromatic core and a flexible phenylpropoxy tail, suggests a propensity for self-assembly.

Future research could explore the ability of this molecule and its derivatives to form organized structures such as micelles, vesicles, or liquid crystals in various solvents. The interplay of hydrogen bonding from the amine group, π-π stacking of the aromatic rings, and hydrophobic interactions of the phenylpropoxy chain could lead to the formation of well-defined nano- and microscale architectures. nih.govnih.gov Studies on the self-assembly of oligo(aniline)s have shown the formation of flower-like hierarchical structures, and similar phenomena could be investigated for derivatives of this compound. nih.gov By modifying the structure, for instance by introducing charged groups, it might be possible to create amphiphilic derivatives that self-assemble into nanowires in aqueous solution, a concept demonstrated with tetra(aniline)-based amphiphiles. acs.orgaalto.fi The fluorine substituent could also play a significant role in directing the self-assembly through specific intermolecular interactions.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 5-Fluoro-2-(3-phenylpropoxy)aniline, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential functionalization of the aniline core. A common approach includes:

Nucleophilic substitution : React 5-fluoro-2-nitroaniline with 3-phenylpropanol under acidic conditions (e.g., H₂SO₄) to introduce the alkoxy group .

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., SnCl₂/HCl) converts the nitro group to an amine .

- Key variables : Solvent polarity (DMF vs. dioxane), temperature (80–120°C), and catalyst loading (5–10% Pd/C) critically affect yield (reported 60–85%) .

Q. How is this compound characterized for structural confirmation and purity?

- Analytical workflow :

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine-induced splitting at C2, phenylpropoxy chain integration) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₅H₁₆FNO₂, calc. 261.12 g/mol) and detects impurities .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) assesses purity (>95% typical for research-grade material) .

Q. What are the stability considerations for this compound under storage and experimental conditions?

- Stability profile :

- Light sensitivity : The fluoro-aniline core is prone to photodegradation; store in amber vials at –20°C .

- Oxidative stability : Susceptible to air oxidation; argon-blanketed vials recommended for long-term storage .

- pH sensitivity : Degrades under strong acidic/basic conditions; maintain neutral pH in solutions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?

- SAR strategies :

- Substituent variation : Replace the phenylpropoxy group with heteroaromatic chains (e.g., pyridinyloxy) to modulate lipophilicity (logP) and target binding .

- Fluorine positioning : Compare bioactivity of 5-fluoro vs. 4-fluoro analogs to assess electronic effects on enzyme inhibition (e.g., kinase assays) .

- Data integration : Use computational docking (AutoDock Vina) to correlate substituent effects with binding affinity trends .

Q. What experimental and computational approaches resolve contradictions in reported reactivity data for fluoro-aniline derivatives?

- Case study : Discrepancies in electrophilic substitution rates (e.g., nitration) may arise from solvent polarity or competing side reactions.

- Experimental : Conduct kinetic studies under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C, monitor by LC-MS) .

- Computational : DFT calculations (Gaussian 09) model transition states to explain regioselectivity anomalies .

Q. How can reaction conditions be optimized for scaling up this compound synthesis while minimizing byproducts?

- Process optimization :

- Catalyst screening : Test Pd/C vs. Raney Ni for nitro reduction efficiency; Pd/C offers higher selectivity (>90%) .

- Solvent engineering : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve green metrics without sacrificing yield .

- Byproduct analysis : Use GC-MS to identify and quantify impurities (e.g., dehalogenated byproducts) .

Q. What in silico tools predict the physicochemical properties and ADMET profile of this compound derivatives?

- Computational pipeline :

- Property prediction : SwissADME estimates logP (2.8), solubility (–4.2 LogS), and permeability (Caco-2 > 5 × 10⁻⁶ cm/s) .

- Toxicity screening : ProTox-II models hepatotoxicity risk (probability: 72%) and highlights structural alerts (e.g., aniline moiety) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.